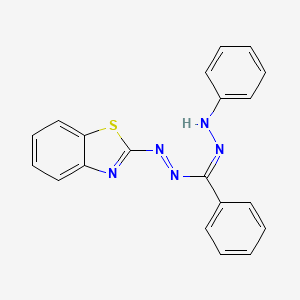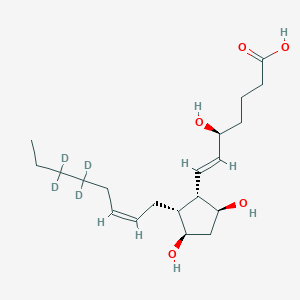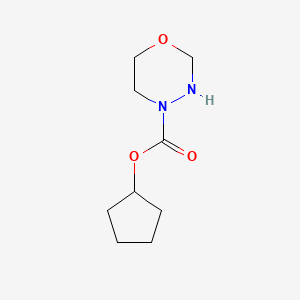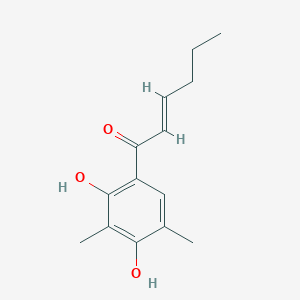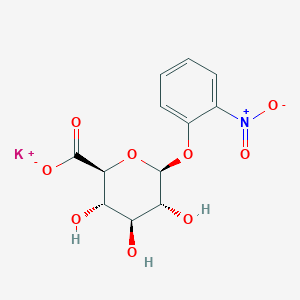
2-Nitrophenyl beta-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitrophenyl beta-D-glucuronide is a chromogenic substrate commonly used in biochemical assays to detect the activity of beta-glucuronidase enzymes. This compound is particularly valuable in various fields of scientific research due to its ability to produce a measurable color change upon enzymatic hydrolysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrophenyl beta-D-glucuronide typically involves the glycosylation of 2-nitrophenol with a glucuronic acid derivative. The reaction is often catalyzed by an acid or enzyme under controlled conditions to ensure the formation of the beta-D-glucuronide linkage.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale glycosylation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in a solid form suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions: 2-Nitrophenyl beta-D-glucuronide primarily undergoes hydrolysis reactions catalyzed by beta-glucuronidase enzymes. This hydrolysis results in the cleavage of the glucuronic acid moiety, releasing 2-nitrophenol, which can be detected colorimetrically.
Common Reagents and Conditions:
Reagents: Beta-glucuronidase enzymes, water, and buffer solutions.
Conditions: The hydrolysis reaction is typically carried out at physiological pH and temperature to mimic biological conditions.
Major Products: The major product of the hydrolysis reaction is 2-nitrophenol, which exhibits a yellow color that can be quantitatively measured using spectrophotometry.
Scientific Research Applications
2-Nitrophenyl beta-D-glucuronide is widely used in various scientific research applications, including:
Biochemistry: As a substrate for detecting beta-glucuronidase activity in enzyme assays.
Microbiology: To identify and quantify beta-glucuronidase-producing bacteria in environmental and clinical samples.
Pharmacology: In drug metabolism studies to investigate the role of beta-glucuronidase in the hydrolysis of glucuronide conjugates.
Toxicology: To assess the impact of environmental toxins on beta-glucuronidase activity in biological systems.
Mechanism of Action
The mechanism of action of 2-Nitrophenyl beta-D-glucuronide involves its hydrolysis by beta-glucuronidase enzymes. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond, releasing 2-nitrophenol and glucuronic acid. This reaction is facilitated by the enzyme’s active site, which provides the necessary environment for the hydrolysis to occur efficiently.
Comparison with Similar Compounds
4-Nitrophenyl beta-D-glucuronide: Another chromogenic substrate used for detecting beta-glucuronidase activity, but with a different nitro group position.
2-Nitrophenyl beta-D-galactopyranoside: Used for detecting beta-galactosidase activity, similar in structure but with a galactose moiety instead of glucuronic acid.
Uniqueness: 2-Nitrophenyl beta-D-glucuronide is unique due to its specific application in detecting beta-glucuronidase activity. Its ability to produce a distinct color change upon hydrolysis makes it a valuable tool in various biochemical and clinical assays.
Properties
Molecular Formula |
C12H12KNO9 |
|---|---|
Molecular Weight |
353.32 g/mol |
IUPAC Name |
potassium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-nitrophenoxy)oxane-2-carboxylate |
InChI |
InChI=1S/C12H13NO9.K/c14-7-8(15)10(11(17)18)22-12(9(7)16)21-6-4-2-1-3-5(6)13(19)20;/h1-4,7-10,12,14-16H,(H,17,18);/q;+1/p-1/t7-,8-,9+,10-,12+;/m0./s1 |
InChI Key |
PSTZQJRGUIDEPT-BLKPXHQLSA-M |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O.[K+] |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[Amino(methylsulfanyl)methylidene]amino]benzoic acid](/img/structure/B13819215.png)

![4-(1-benzofuran-2-ylcarbonyl)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13819224.png)
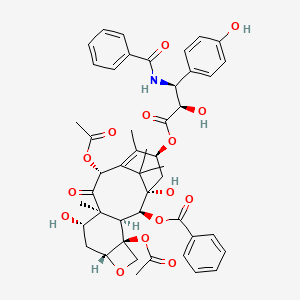

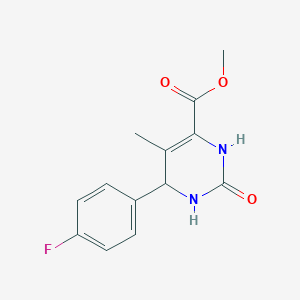


![N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium iodide](/img/structure/B13819259.png)
